MirabegronO-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

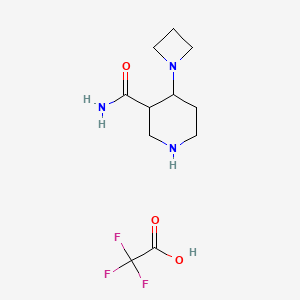

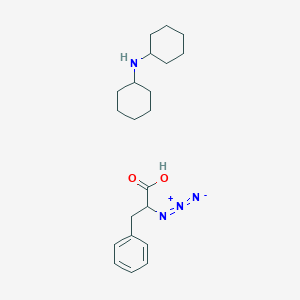

MirabegronO-Glucuronide is a metabolite of Mirabegron, a beta-3 adrenergic receptor agonist. Mirabegron is primarily used to treat overactive bladder by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity . This compound is formed through the glucuronidation process, which is a common metabolic pathway for drug elimination.

Preparation Methods

Synthetic Routes and Reaction Conditions: MirabegronO-Glucuronide is synthesized through the glucuronidation of Mirabegron. The reaction involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Mirabegron . The reaction conditions typically include a buffer solution at pH 7.5, human liver microsomes or recombinant human UGTs, and UDPGA as the glucuronic acid donor .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using human liver microsomes or recombinant UGTs. The reaction mixture contains Mirabegron, UDPGA, and necessary cofactors in a suitable buffer solution. The reaction is carried out at an optimal temperature of 37°C for a specified duration to ensure maximum yield .

Chemical Reactions Analysis

Types of Reactions: MirabegronO-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to Mirabegron, resulting in the formation of this compound .

Common Reagents and Conditions: The common reagents used in the glucuronidation reaction include UDPGA, human liver microsomes or recombinant UGTs, and a buffer solution at pH 7.5 . The reaction is typically carried out at 37°C for 120 minutes .

Major Products: The major product of the glucuronidation reaction is this compound. Other minor metabolites may include N-glucuronide and carbamoyl-glucuronide derivatives of Mirabegron .

Scientific Research Applications

MirabegronO-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and drug metabolism. It is used to study the metabolic pathways and elimination processes of Mirabegron in the human body . Additionally, it serves as a reference compound in the development and validation of analytical methods for the quantification of Mirabegron and its metabolites in biological samples .

Mechanism of Action

MirabegronO-Glucuronide itself does not exhibit pharmacological activity. Instead, it is a metabolite formed through the glucuronidation of Mirabegron. The parent compound, Mirabegron, exerts its effects by selectively activating beta-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor muscle and increased bladder capacity . The glucuronidation process facilitates the elimination of Mirabegron from the body .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MirabegronO-Glucuronide include other glucuronide metabolites of beta-3 adrenergic receptor agonists, such as N-glucuronide and carbamoyl-glucuronide derivatives of Mirabegron .

Uniqueness: this compound is unique in its specific formation through the glucuronidation of Mirabegron. It serves as a key metabolite in the elimination pathway of Mirabegron, providing insights into the drug’s pharmacokinetics and metabolism .

Properties

Molecular Formula |

C27H32N4O8S |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

6-[2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37) |

InChI Key |

SKLQDOWMJNKLOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)

![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)

![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)